1,4-Diazepan-6-amine

概要

説明

Synthesis Analysis

A new type of 1,4-diazepan-6-amine (DAZA)-based ligand has been reported. The condensation of aldehydes with DAZA gives a novel class of 1,5-diazabicyclo [3.2.1]octanes in nearly quantitative yields . Subsequent reductive cleavage of these bicyclic aminal species with sodium borohydride selectively leads to N,1,4-tri (4-alkoxy-2-hydroxybenzyl)-1,4-diazepan-6-amines .Molecular Structure Analysis

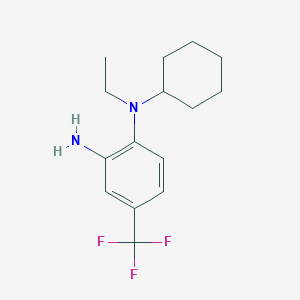

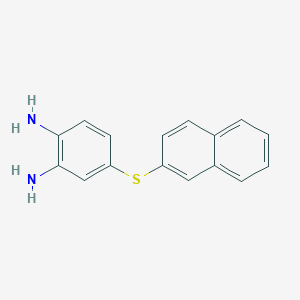

The molecular formula of this compound is C5H13N3 . Its average mass is 115.177 Da and its monoisotopic mass is 115.110947 Da .Chemical Reactions Analysis

1,4-Diazepines, which include this compound, are two nitrogen-containing seven-membered heterocyclic compounds associated with a wide range of biological activities . An enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes .Physical And Chemical Properties Analysis

The physical and chemical properties of amines, which include this compound, can be compared to those of ammonia, NH3 . In amines, the hydrogen atoms in the ammonia have been replaced one at a time by hydrocarbon groups .科学的研究の応用

PET Imaging Agent Synthesis

1,4-Diazepan-6-amine (DAZA) derivatives have been explored for their potential in medical imaging. For instance, N,1,4-tri(4-alkoxy-2-hydroxybenzyl)-1,4-diazepan-6-amines have been synthesized and labeled with the radioisotope Gallium-68. These compounds demonstrated high liver uptake and potential as hepatobiliary PET/CT imaging agents, with stable in vitro performance in PBS and human serum, suggesting their kinetic inertness and potential for practical imaging applications (Greiser et al., 2018).

Synthetic Methodologies

In synthetic chemistry, this compound has been involved in various synthetic methodologies. For instance, 6,6-difluorohomopiperazines have been synthesized via microwave-assisted detosylation, showcasing a rapid method to access the corresponding amines with high yields (Wellner et al., 2003). Moreover, solid-phase synthesis techniques have been employed for the construction of chiral, non-racemic 1,2,4-trisubstituted 1,4-diazepanes, displaying high affinity and selectivity for σ1 receptors, indicating their potential in receptor-targeted therapies (Fanter et al., 2018).

Coordination Chemistry

The coordination chemistry of this compound has been extensively studied. New ligands have been developed, and their complexation with various metals has been characterized. For instance, facially coordinating ligands based on this compound have been synthesized and their structure-stability correlations have been explored, revealing their potential in creating metal complexes with specific properties (Neis et al., 2010). Additionally, this compound has been used in the synthesis of various metal complexes, exhibiting unique coordination behaviors and potential in catalysis and material science (Romba et al., 2006).

Drug Synthesis and Development

This compound derivatives have also been pivotal in the synthesis of pharmaceuticals. For instance, process development has been undertaken for the synthesis of (R)-6-amino-1-ethyl-4-methylhexahydro-1,4-diazepine, an amine moiety of a novel dopamine and 5-HT3 receptors antagonist, showcasing the compound's potential as an antiemetic agent (Hirokawa et al., 2002).

作用機序

- DAZA can be alkylated with three 2-hydroxybenzyl pendant arms, resulting in hexadentate chelators suitable for coordinating radiometals like ^ 68Ga.

Target of Action

Mode of Action

Safety and Hazards

将来の方向性

With radiolabeled tri-alkoxysalicyl-1,4-diazepan-6-amine (TAoS-DAZA) tracers, imaging of liver perfusion and hepatobiliary function is possible in a single examination . This could be a supplemental method for liver tumor characterization in difficult cases . Furthermore, an enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes . This study offers an effective method for the construction of chiral 1,4-diazepanes of pharmaceutical importance via imine reductase-catalyzed intramolecular reductive amination of the corresponding aminoketones .

生化学分析

Biochemical Properties

1,4-Diazepan-6-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it can be alkylated with 2-hydroxybenzyl pendant arms, forming hexadentate chelators suitable for coordination of radiometals like gallium-68 . These interactions are crucial for its application in radiopharmaceuticals and imaging agents.

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its derivatives have been used in positron emission tomography (PET) imaging, showing high uptake in the liver and subsequent biliary excretion . This indicates its potential impact on liver cells and related metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can undergo reductive amination, forming stable complexes with aldehydes and ketones . These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that its derivatives remain stable in phosphate-buffered saline (PBS) and human serum for several hours . Long-term effects on cellular function have been observed, particularly in in vitro and in vivo studies involving radiopharmaceutical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, its derivatives used in PET imaging have shown high uptake in the liver at specific dosages . Threshold effects and toxicity levels need to be carefully evaluated in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Its role in forming hexadentate chelators with radiometals highlights its involvement in metal ion metabolism . These interactions are essential for its application in radiopharmaceuticals and diagnostic imaging.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Its derivatives have shown high liver uptake and biliary excretion in PET imaging studies . These findings suggest that it is efficiently transported to and accumulated in liver cells, making it a potential candidate for liver-targeted therapies.

特性

IUPAC Name |

1,4-diazepan-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3/c6-5-3-7-1-2-8-4-5/h5,7-8H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBVQBYYWQSUAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(CN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60653031 | |

| Record name | 1,4-Diazepan-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

902798-16-7 | |

| Record name | 1,4-Diazepan-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diazepan-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(Methylamino)ethoxy]benzonitrile](/img/structure/B1415052.png)

![4-[(3-Methylbut-2-enamido)methyl]benzoic acid](/img/structure/B1415072.png)